Brimonidine-d4 D-Tartrate
Description
Significance of Stable Isotope Labeling in Pharmacological and Toxicological Research
Stable isotope labeling is a critical technique in pharmaceutical science, providing profound insights into a drug's behavior within biological systems. musechem.com By replacing an atom, such as hydrogen, with its heavier, non-radioactive isotope, like deuterium (B1214612), a new version of the molecule is created that is chemically similar but physically distinguishable due to its increased mass. wikipedia.org This subtle modification generally does not alter the compound's biological activity but can significantly impact its metabolic rate. wikipedia.orgbioscientia.de
The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. musechem.com This increased stability can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.desymeres.com Researchers leverage this effect to study a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comsymeres.com Understanding these pharmacokinetic (PK) profiles is essential for developing safer and more effective therapeutics. musechem.comnih.gov The use of stable isotopes like deuterium is considered safe, posing no radiation risk, which makes them ideal for clinical applications. metsol.comnih.gov
Role of Brimonidine-d4 (B3026280) D-Tartrate as an Internal Standard in Bioanalytical Science
In bioanalytical science, particularly in quantitative analysis, Brimonidine-d4 D-Tartrate serves as an invaluable internal standard (IS). nih.govresearchgate.net Internal standards are essential for ensuring the accuracy and reliability of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of a drug in biological samples like plasma or ocular tissues. nih.govoup.com
An internal standard, which is a compound with very similar physicochemical properties to the analyte being measured, is added in a known concentration to the sample. researchgate.net Because the deuterated standard and the non-labeled drug behave almost identically during sample extraction, preparation, and chromatographic separation, it can effectively compensate for any variations or loss of the analyte during the analytical process. oup.comresearchgate.net
However, the key difference is their mass. Mass spectrometry can easily distinguish between the analyte (brimonidine) and the heavier internal standard (Brimonidine-d4) based on their mass-to-charge (m/z) ratio. For instance, in one LC-MS/MS method, the m/z transition monitored for brimonidine (B1667796) was 292→212, while for the brimonidine-d4 internal standard, it was 296→216. nih.gov This allows for precise quantification of the drug by comparing the signal intensity of the analyte to that of the known quantity of the internal standard. umsl.edu This technique improves the precision, accuracy, and reproducibility of the measurement. nih.govresolvemass.ca
Table 1: Comparison of Brimonidine and its Deuterated Analog
| Property | Brimonidine | Brimonidine-d4 |
|---|---|---|
| Primary Use | Active Pharmaceutical Ingredient | Internal Standard for Bioanalysis |
| Isotopic Label | None | Deuterium (d4) |
| Mass-to-Charge (m/z) Transition | 292→212 | 296→216 |
| Function in Analysis | Analyte (to be measured) | Internal Standard (reference) |
Overview of Brimonidine Tartrate's Foundational Role in Ocular Pharmacotherapy
Brimonidine Tartrate is a highly selective alpha-2 adrenergic receptor agonist. drugbank.comnih.gov Its primary function in ocular pharmacotherapy is to lower intraocular pressure (IOP). bausch.comdroracle.ai This effect is achieved through a dual mechanism of action: it reduces the production of aqueous humor (the fluid inside the eye) and increases its outflow through the uveoscleral pathway. bausch.comnih.govfda.gov
As a third-generation alpha-2 adrenergic agonist, brimonidine demonstrates high selectivity for alpha-2 receptors over alpha-1 receptors, which is a key aspect of its action. drugbank.comdrugbank.com This selective targeting is crucial because activation of alpha-2 receptors in the eye leads to the desired therapeutic effects on fluid dynamics. ophthalmologytimes.com The initial application of the drug primarily causes a reduction in aqueous humor production, while chronic or long-term use is associated with an increase in uveoscleral outflow. drugbank.comnih.gov This foundational mechanism makes it a significant agent in the management of ocular conditions where IOP reduction is a primary goal. drugbank.comdrugbank.com
Research Avenues for Deuterated Analogs in Advancing Compound Characterization
The use of deuterated analogs like this compound extends beyond their role as internal standards and opens several promising research avenues for advancing compound characterization. researchgate.netnih.gov The strategic substitution of hydrogen with deuterium can be a powerful tool in medicinal chemistry and drug discovery. nih.govresearchgate.net
One major area of research is the development of "metabolically switched" drugs. bioscientia.de By placing deuterium at specific sites on a molecule that are prone to metabolic breakdown, chemists can slow down the drug's metabolism. wikipedia.orgsymeres.com This can lead to an improved pharmacokinetic profile, such as a longer half-life in the body, which could potentially allow for less frequent dosing. wikipedia.orgnih.gov This approach has led to the successful development and FDA approval of deuterated drugs like deutetrabenazine. researchgate.netnih.gov
Furthermore, deuterated analogs are instrumental in detailed metabolic studies. musechem.comsymeres.com They help researchers to identify metabolic pathways and characterize the resulting metabolites with greater accuracy. adesisinc.com This provides a deeper understanding of how a drug is processed in the body, which can help in predicting potential drug interactions or identifying metabolites that may have their own biological activity or toxicity. nih.govresearchgate.net Advanced analytical techniques, such as neutron scattering, can also utilize deuterated compounds to study drug-receptor binding and protein conformations in detail. acs.org These research avenues highlight the potential of deuteration to not only refine existing compounds but also to innovate in the discovery of new therapeutic agents. researchgate.netnih.gov
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-IQSCRJKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Incorporation Strategies
Deuterium (B1214612) Labeling Techniques for Imidazoline (B1206853) Derivatives
The imidazoline ring is a core structural feature of Brimonidine (B1667796). The introduction of deuterium into this heterocyclic system is a critical step in the synthesis of Brimonidine-d4 (B3026280). Several techniques are employed for the deuteration of imidazoline derivatives and related nitrogen-containing heterocycles.
Hydrogen Isotope Exchange (HIE) is a primary method for deuterium labeling. acs.org This technique involves the direct replacement of hydrogen atoms with deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂). acs.orgresearchgate.net The exchange is often facilitated by a catalyst under specific reaction conditions.
Catalytic Methods: Transition-metal catalysts are pivotal in achieving efficient and regioselective deuteration.
Homogeneous Catalysis: Iridium-based catalysts have been shown to be effective for the ortho-deuteration of various aromatic and heterocyclic compounds. acs.org
Heterogeneous Catalysis: Catalysts like Raney nickel and ruthenium nanoparticles are used for the deuteration of nitrogen-containing heterocycles, including imidazoles and their derivatives. researchgate.netresearchgate.net Ruthenium nanocatalysis, for instance, can effectively deuterate imidazole (B134444) substructures using D₂ gas as the isotopic source. researchgate.net Continuous flow processes using Raney nickel have demonstrated broad applicability for labeling complex pharmaceutical compounds. researchgate.net
Acid/Base Catalysis: Deuterium can be introduced via acid-catalyzed H/D exchange in deuterated solvents like D₂O. nih.gov The reaction often requires elevated temperatures (e.g., 80–100°C) to achieve high levels of deuterium incorporation (>98%). The pH of the solution is a critical parameter, as the exchange rate for the C2 proton of an imidazole ring is pH-dependent. nih.gov
The choice of catalyst and reaction conditions is crucial for controlling the position and extent of deuterium incorporation in the imidazoline ring.
Chemical Synthesis Pathways for Brimonidine-d4 D-Tartrate and its Precursors
The synthesis of this compound involves a multi-step process that integrates the preparation of deuterated precursors with the assembly of the final molecule and its subsequent salt formation. The "-d4" designation indicates that four hydrogen atoms on the imidazoline ring of Brimonidine have been replaced by deuterium.
A plausible synthetic pathway begins with the synthesis of the key deuterated intermediate, ethylenediamine-d4 . This precursor is essential for constructing the deuterated imidazoline ring.
Preparation of the Quinoxaline (B1680401) Intermediate: The synthesis typically starts from a suitable quinoxaline precursor. A known method involves creating 5-bromo-6-isothiocyanatoquinoxaline (B26229). google.com
Formation of the Deuterated Imidazoline Ring: The crucial isotopic labeling step involves the reaction of 5-bromo-6-isothiocyanatoquinoxaline with ethylenediamine-d4 . This cyclization reaction forms the 4,5-dihydro-1H-imidazol-2-amine-d4 moiety attached to the quinoxaline core, yielding Brimonidine-d4 .
Salt Formation: The final step is the formation of the tartrate salt. The Brimonidine-d4 free base is reacted with D-(-)-tartaric acid in a suitable solvent system. This reaction yields the desired This compound salt. mdpi.com
Optimization of Deuterium Enrichment and Isotopic Purity
Achieving a high degree of deuterium enrichment and ensuring isotopic purity are critical quality attributes for any deuterated API. researchgate.net Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified locations. Incomplete deuteration can lead to a mixture of isotopologues (molecules that differ only in their isotopic composition), which cannot be separated by standard purification techniques like chromatography. researchgate.net
Optimization strategies focus on:
Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading can maximize deuterium incorporation. For HIE reactions, using a large excess of the deuterium source (e.g., D₂O) can drive the equilibrium towards the deuterated product.
Deuterated Reagents: The isotopic purity of the starting materials, such as ethylenediamine-d4, directly impacts the isotopic purity of the final product. acs.org
Analytical Techniques for Purity Assessment: A combination of spectroscopic and spectrometric methods is essential to confirm the structural integrity and measure the isotopic enrichment of this compound. rsc.org
| Analytical Technique | Purpose | Key Findings/Application |
| High-Resolution Mass Spectrometry (HRMS) | To determine the isotopic enrichment and purity by distinguishing between different H/D isotopologues (D₀-D₄). nih.gov | Provides accurate mass measurements to calculate the percentage of the desired deuterated compound versus under-deuterated or non-deuterated versions. rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position of deuterium atoms and the overall structural integrity of the molecule. rsc.org | ¹H NMR can show the disappearance of signals corresponding to the replaced protons, while ²H NMR can confirm the presence and location of deuterium. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate the API from any chemical impurities and to determine isotopic purity, even with nominal mass instruments. nih.govacs.org | A robust method for quality control in pharmaceutical development and release testing of both the final API and its deuterated input materials. acs.org |
These analytical methods are used in tandem to provide a comprehensive characterization of the deuterated compound, ensuring it meets the required specifications for isotopic purity, which is often targeted to be above 98%. bdg.co.nz
Stereochemical Control in Chiral Deuterated Compound Synthesis
While the Brimonidine molecule itself is achiral, it is formulated as a salt with D-(-)-tartaric acid, a chiral resolving agent. mdpi.comvivanls.com This introduces stereochemical considerations into the synthesis. The control of stereochemistry is fundamental in pharmaceutical manufacturing to ensure the therapeutic efficacy and safety of the final drug product.
The synthesis of this compound requires the specific use of the D-enantiomer of tartaric acid. Using L-(+)-tartaric acid or a racemic mixture would result in a different diastereomeric salt with potentially different physical and biological properties.
Methods for ensuring stereochemical purity include:
Use of Enantiomerically Pure Reagents: The synthesis must start with a source of tartaric acid that has a high enantiomeric excess of the D-isomer.
Chiral Resolution: In many syntheses of chiral compounds, diastereomeric salt formation with a chiral acid (like tartaric acid) is a common method for separating enantiomers from a racemic mixture via selective crystallization. mdpi.comgoogle.comwisc.edu In this case, the chiral acid is an integral part of the final API structure.
Process Control: The conditions for the salt formation step must be carefully controlled to prevent any potential for racemization or epimerization, ensuring the stereochemical integrity of the tartrate counter-ion is maintained throughout the process and in the final product. X-ray crystallography can be used to confirm the absolute stereochemistry of the final salt. mdpi.comresearchgate.net
Challenges and Innovations in Scalable Production of Deuterated Active Pharmaceutical Ingredients
Scaling up the production of a deuterated API like this compound from the laboratory bench to commercial manufacturing presents a unique set of challenges. valuepickr.com
Key Challenges:
Cost and Availability of Starting Materials: Deuterated reagents, particularly deuterium oxide (D₂O) and highly enriched deuterated starting materials like ethylenediamine-d4, are significantly more expensive than their non-deuterated counterparts. neulandlabs.comtn-sanso.co.jp
Process Efficiency: Achieving high levels of deuterium incorporation consistently on a large scale can be difficult. HIE reactions may require long reaction times or harsh conditions that are not ideal for industrial production. tn-sanso.co.jp
Analytical Control: Rigorous analytical monitoring is required throughout the process to ensure isotopic purity, which adds to the complexity and cost of quality control. nih.govresearchgate.net
Innovations in Scalable Production:
To address these challenges, the pharmaceutical industry is exploring innovative manufacturing technologies:
Microwave-Assisted Synthesis: Using microwaves as a heating source can dramatically accelerate chemical reactions, including H-D exchange, leading to shorter production times and potentially higher efficiency. tn-sanso.co.jp
These innovations are crucial for making the production of deuterated pharmaceuticals more economically viable and sustainable, paving the way for their broader application in medicine. clearsynthdiscovery.compharmaceutical-technology.com
Advanced Analytical Characterization and Quantification Approaches
Mass Spectrometry (MS) Based Platforms
Mass spectrometry has emerged as the gold standard for the analysis of drugs and their metabolites due to its exceptional sensitivity, selectivity, and versatility. Various MS-based platforms are employed in the study of brimonidine (B1667796), each offering unique advantages for specific analytical challenges.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
While tandem mass spectrometry is excellent for quantification, high-resolution mass spectrometry (HRMS) provides the capability for exact mass measurement. This is particularly useful for the identification of unknown metabolites and degradation products of brimonidine. researcher.life HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, can measure the mass-to-charge ratio of an ion with very high accuracy, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of an ion, which is invaluable for structure elucidation. While specific applications of HRMS for Brimonidine-d4 (B3026280) D-Tartrate are not extensively detailed in the provided context, the general utility of HRMS in drug metabolism studies is well-established. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Standards
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of drugs, although it often requires derivatization of the analyte to increase its volatility and thermal stability. nih.gov A highly sensitive and selective GC-MS assay has been developed for the quantification of brimonidine in human plasma, utilizing tetradeuterated brimonidine as the internal standard. nih.gov
In this method, brimonidine and its deuterated internal standard are extracted from plasma and then derivatized with 3,5-bis(trifluoromethyl)benzoyl chloride. nih.gov The analysis is performed under negative chemical ionization (NCI) conditions, which provides excellent sensitivity. The ions monitored for the derivatized brimonidine and tetradeuterated brimonidine were m/z 691 [M-HBr] and m/z 694 [M-DBr], respectively. nih.gov This method demonstrated a minimum quantifiable concentration of 2 pg/mL in human plasma, showcasing its high sensitivity. nih.gov The use of the deuterated standard is crucial for correcting for any inconsistencies in the derivatization and injection steps. nih.govmdpi.com
Table 2: GC-MS Method for Brimonidine Quantification
| Parameter | Details |
|---|---|
| Internal Standard | Tetradeuterated Brimonidine nih.gov |
| Biological Matrix | Human Plasma nih.gov |
| Derivatization Agent | 3,5-bis(trifluoromethyl)benzoyl chloride nih.gov |
| Ionization Mode | Negative Chemical Ionization (NCI) nih.gov |
| Monitored Ion (Brimonidine Derivative) | m/z 691 [M-HBr] nih.gov |
| Monitored Ion (Deuterated Standard Derivative) | m/z 694 [M-DBr] nih.gov |
| Limit of Quantification | 2 pg/mL nih.gov |
Mass Spectrometry Imaging (MSI) for Ocular Tissue Distribution Studies
Mass spectrometry imaging (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules within a tissue section. nih.gov This is particularly valuable for understanding how a drug distributes within a target organ, such as the eye. Matrix-assisted laser desorption/ionization (MALDI) MSI has been used to study the ocular distribution of brimonidine in rabbits following topical administration. nih.govarvojournals.org
In these studies, after dosing, the eyes are enucleated, frozen, and sectioned. A chemical matrix is applied to the tissue section, which co-crystallizes with the analyte. A laser is then rastered across the tissue, desorbing and ionizing the analyte at each point. The mass spectrometer then detects the ions, creating a map of the drug's distribution.
MALDI MSI studies have shown that brimonidine can be detected in the cornea, aqueous humor, iris, and posterior segments of the eye. nih.gov The distribution pattern suggests that the primary route of transit following topical administration is through the uvea-scleral pathway. nih.gov These imaging studies provide crucial information for understanding the drug's efficacy and whether it is reaching the desired target tissue. nih.govmdpi.com The full scan mass spectrometry signal of brimonidine from a dosed eye cross-section shows characteristic isotope peaks at m/z 292 and m/z 294 due to the presence of a bromine atom. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Brimonidine-d4 D-Tartrate. It provides detailed information about the molecular structure, including the confirmation of deuterium (B1214612) incorporation and the identification of impurities.
Deuterium NMR (²H NMR) for Isotopic Enrichment Verification
Deuterium NMR (²H NMR) spectroscopy is a direct and powerful technique for verifying the isotopic enrichment of this compound. Unlike proton NMR, which would show the disappearance of signals at the deuterated positions, ²H NMR directly detects the deuterium nuclei, offering a definitive confirmation of successful deuteration.
The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the straightforward assignment of deuterium signals based on the known spectrum of brimonidine. The key advantage of ²H NMR in this context is its ability to provide quantitative information on the degree of deuteration at specific sites within the molecule. By integrating the signals in the ²H NMR spectrum, the percentage of deuterium incorporation at each labeled position can be determined. This is crucial for ensuring the isotopic purity of the standard, which is a critical parameter for its use in quantitative bioanalytical assays. For highly deuterated compounds, conventional ¹H NMR may be limited by the low intensity of residual proton signals, making ²H NMR an essential alternative for both structural verification and enrichment determination.
A typical ²H NMR analysis would be performed on a high-field NMR spectrometer. The sample is dissolved in a non-deuterated solvent to avoid interference from the solvent signal. researchgate.net The resulting spectrum would be expected to show distinct resonances corresponding to the four deuterium atoms in the imidazoline (B1206853) ring of the Brimonidine-d4 molecule.
Table 1: Hypothetical ²H NMR Data for Isotopic Enrichment of this compound
| Deuterated Position | Expected Chemical Shift (ppm) | Integral Value | Calculated Isotopic Enrichment (%) |
| Imidazoline-d4 | ~3.6 | 4.00 | >98 |
Note: This table is illustrative and based on the principles of ²H NMR for deuterated compounds.
Multi-Dimensional NMR for Structural Elucidation of Related Impurities or Degradants
The synthesis and storage of this compound can potentially lead to the formation of related impurities or degradation products. Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for the structural elucidation of these minor components, often present at low levels. researchgate.netpreprints.org
Studies on the non-deuterated Brimonidine Tartrate have demonstrated the power of these techniques in identifying and characterizing unknown impurities. For instance, in the analysis of stability batches, a potential unknown impurity was identified using a combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HMBC), along with mass spectrometry. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within a molecule. sdsu.edu By revealing which protons are spin-coupled, it helps to piece together molecular fragments. For a potential impurity, COSY can establish the connectivity of the proton-bearing carbons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for connecting molecular fragments that have been identified by COSY and for assigning quaternary carbons, which are not visible in proton or HSQC spectra. emerypharma.com In the context of brimonidine impurities, HMBC can be crucial in identifying structural modifications, such as the formation of a cyclized degradant. researchgate.net
The structural elucidation of an impurity would involve isolating the compound, typically by preparative HPLC, followed by a suite of NMR experiments. The data from these experiments would then be pieced together to propose a chemical structure.
Spectroscopic Techniques (Excluding Basic Identification)
Beyond NMR, other spectroscopic techniques play a significant role in the advanced characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Confirmation
Table 2: Characteristic FTIR Absorption Bands for Brimonidine Tartrate
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| N-H | ~1591 | Bending |
| C=N, C=C | ~1651 | Stretching |
| C=O (Tartrate) | ~1700 | Stretching |
Source: Adapted from a study on brimonidine tartrate inserts. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Analytical Method Development
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used in the development of analytical methods for the quantification of this compound. Due to the presence of the quinoxaline (B1680401) chromophore, brimonidine exhibits strong UV absorbance, which forms the basis for its detection in various analytical techniques, particularly HPLC.
The development of a UV-spectrophotometric method for brimonidine tartrate involves determining its absorption maximum (λmax). Studies have reported λmax for brimonidine tartrate at approximately 246-248 nm and 254 nm in various buffer systems. rroij.comresearchgate.netijcrt.org A simple and sensitive UV-spectrophotometric method for the estimation of brimonidine tartrate has been developed and validated, with a linearity range typically observed between 3-18 µg/ml. researchgate.net
In the context of this compound, UV-Vis spectrophotometry is primarily employed as a detection method in conjunction with chromatographic separation. The development of a stability-indicating HPLC method, for example, relies on a UV detector set at the λmax to monitor the elution of the parent compound and any potential impurities or degradants. nih.gov The linear response of the UV detector to increasing concentrations of the analyte is a critical parameter that is validated during method development.
Table 3: UV-Vis Spectrophotometric Parameters for Brimonidine Tartrate Analysis
| Parameter | Reported Value | Reference |
| Absorption Maximum (λmax) | 248 nm | researchgate.net |
| Linearity Range | 3-18 µg/ml | researchgate.net |
| Limit of Detection (LOD) | 0.15 µg/ml | researchgate.net |
| Limit of Quantitation (LOQ) | 0.45 µg/ml | researchgate.net |
Chromatographic Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the workhorses for the separation, quantification, and purity assessment of this compound. These methods offer high resolution, sensitivity, and reproducibility.
Numerous HPLC methods have been developed for the analysis of Brimonidine Tartrate in bulk drug and pharmaceutical formulations. rroij.comnih.govajrconline.org A typical reverse-phase HPLC method utilizes a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). rroij.comnih.govajrconline.org The pH of the mobile phase is a critical parameter that is optimized to achieve good peak shape and resolution.
For instance, a validated RP-HPLC method for brimonidine tartrate uses a Kromasil C18 column with a mobile phase of citric acid monohydrate buffer, water, and methanol (30:50:20 v/v/v) at a pH of 3, with detection at 246 nm. rroij.com Another method employs a Diamonsil C18 column with a mobile phase of phosphate buffer (pH 3.5) and methanol (85:15, v/v) and detection at 246 nm. nih.gov
UPLC, with its use of smaller particle size columns, offers advantages over HPLC in terms of speed, resolution, and sensitivity. A stability-indicating UPLC method has been developed for the determination of brimonidine tartrate and its potential impurities. researchgate.net Such methods are crucial for monitoring the stability of the drug substance and for impurity profiling. A UPLC-MS/MS method has also been reported for the quantification of brimonidine in biological samples, where Brimonidine-d4 was used as the internal standard. preprints.orgnih.gov
Table 4: Example Chromatographic Conditions for Brimonidine Tartrate Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS Method |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Diamonsil C18 (150 x 4.6 mm, 5 µm) | ACQUITY UPLC® BEH C18 (2.1 x 150 mm, 1.7 µm) |
| Mobile Phase | Citric acid buffer:water:methanol (30:50:20) | Phosphate buffer (pH 3.5):methanol (85:15) | Water (0.1% formic acid) and Acetonitrile (B52724) (0.1% formic acid) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 0.5 ml/min |
| Detection | UV at 246 nm | UV at 246 nm | Tandem Mass Spectrometry (ESI+) |
| Retention Time | 5.96 min | Not specified | Not specified |
Sources: rroij.com, nih.gov, nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Assay
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of pharmaceutical compounds. For Brimonidine Tartrate and its deuterated analogue, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated to assess purity and to assay the compound in bulk and formulated products. jddtonline.inforroij.comnih.gov
A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov For instance, a validated method for brimonidine tartrate utilizes a Kromasil C18 column (250 mm x 4.6 mm, 5 µm particle size). jddtonline.inforroij.com The mobile phase is often a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile. jddtonline.inforroij.comnih.gov One specific method employs a mobile phase of citric acid monohydrate buffer, water, and methanol in a 30:50:20 v/v/v ratio, with the pH adjusted to 3 using triethylamine (B128534). jddtonline.inforroij.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 246 nm or 248 nm. jddtonline.inforroij.comresearchgate.net
Method validation is conducted in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). rroij.comnih.gov Linearity is established by analyzing a series of standard solutions across a defined concentration range. For example, a linear response for Brimonidine Tartrate has been observed in the range of 40-80 µg/ml. jddtonline.inforroij.com The precision of the method is evaluated through intra-day and inter-day analyses, ensuring the reproducibility of the results. rroij.com Accuracy is confirmed by recovery studies, which should ideally fall within a narrow range around 100%. rroij.com
The following table summarizes typical parameters for an HPLC method developed for the assay of Brimonidine Tartrate:
| Parameter | Value | Reference |
| Stationary Phase | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | jddtonline.inforroij.com |
| Mobile Phase | Citric acid monohydrate buffer:water:methanol (30:50:20 v/v/v), pH 3 | jddtonline.inforroij.com |
| Flow Rate | 1.0 ml/min | jddtonline.inforroij.com |
| Detection Wavelength | 246 nm | jddtonline.inforroij.com |
| Retention Time | 5.96 min | jddtonline.inforroij.com |
| Linearity Range | 40-80 µg/ml | jddtonline.inforroij.com |
| Limit of Detection (LOD) | 1.47 µg/ml | jddtonline.inforroij.com |
| Limit of Quantification (LOQ) | 4.47 µg/ml | jddtonline.inforroij.com |
Another stability-indicating HPLC method was developed using a Diamonsil C18 column and a mobile phase of phosphate buffer (10 mM, pH 3.5) with 0.5% triethylamine and methanol (85:15, v/v). nih.gov This method demonstrated good linearity over a broad concentration range of 0.01–50 μg/mL. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. A novel stability-indicating UPLC method has been developed for the quantitative determination of potential impurities in Brimonidine Tartrate. researchgate.net
This UPLC method employs a C18 column with a mobile phase consisting of a gradient mixture of 20mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0 ± 0.05) and a combination of methanol and acetonitrile. researchgate.net The flow rate is set at 0.3 ml/min, and detection is carried out at 247 nm. researchgate.net A key advantage of this method is its compatibility with mass spectrometry (MS), allowing for the direct hyphenation of the UPLC system to an MS detector for rapid impurity identification. researchgate.net
The UPLC method demonstrated excellent performance, with the chromatographic resolution between Brimonidine and its potential impurities being greater than 2. researchgate.net The method was highly sensitive, capable of detecting impurities at a level of 0.003% with respect to a 0.400 mg/ml sample concentration. researchgate.net Validation of the method showed a correlation coefficient (r²) greater than 0.998 for Brimonidine and its known related components. researchgate.net
The following table outlines the key parameters of a UPLC method for Brimonidine Tartrate analysis:
| Parameter | Value | Reference |
| Stationary Phase | C18 | researchgate.net |
| Mobile Phase | Gradient of 20mM Ammonium Acetate (pH 6.0) with Methanol and Acetonitrile | researchgate.net |
| Flow Rate | 0.3 ml/min | researchgate.net |
| Detection Wavelength | 247 nm | researchgate.net |
| Injection Volume | 1.5 µL | researchgate.net |
| Impurity Detection Level | 0.003% (relative to 0.400 mg/ml sample) | researchgate.net |
| Resolution (Brimonidine vs. Impurities) | > 2 | researchgate.net |
The development of such robust and sensitive UPLC methods is crucial for ensuring the quality and purity of this compound, particularly when it is intended for use as an internal standard in bioanalytical methods where accuracy and precision are of utmost importance. researchgate.net
Mechanistic and Preclinical Pharmacological Investigations with Isotopic Tracers
In Vitro Receptor Binding and Functional Assays
Brimonidine (B1667796) is a potent and highly selective alpha-2 adrenergic receptor agonist, demonstrating a selectivity for alpha-2 receptors that is approximately 1000-fold higher than for alpha-1 receptors. drugbank.compharmacompass.comnih.gov This high selectivity minimizes off-target effects and is a key feature of its pharmacological profile. pharmacompass.com The agonistic activity of Brimonidine at alpha-2 adrenoceptors is the cornerstone of its therapeutic effects. drugbank.compatsnap.com
In vitro studies designed to quantify this agonism rely on precise measurements. Brimonidine-d4 (B3026280) D-Tartrate is employed as an internal standard during these assays. By adding a known quantity of the deuterated compound to the experimental samples, researchers can account for any loss of analyte during sample preparation and analysis. Because Brimonidine-d4 D-Tartrate is chemically identical to Brimonidine but has a different mass, it can be distinguished by a mass spectrometer, enabling highly accurate quantification of the non-labeled Brimonidine. fda.gov This ensures that the determined potency and efficacy values, such as EC50 (half-maximal effective concentration), are reliable.
Receptor binding assays using radioligands like [3H]-prazosin are performed to determine the binding affinity (Ki) of Brimonidine for various adrenergic receptor subtypes. guidetopharmacology.org The data consistently show a high affinity for alpha-2 receptors with significantly lower affinity for alpha-1 receptors.
Interactive Table 1: Brimonidine Adrenergic Receptor Binding Affinities Note: The precision of these affinity measurements in modern assays is enhanced by the use of stable isotope-labeled internal standards like this compound for accurate concentration determination via mass spectrometry.
| Receptor Subtype | Species | Assay Type | Ki (nM) | Reference |
| α2A | Human | Binding | 1.3 | guidetopharmacology.org |
| α2B | Human | Binding | 19 | guidetopharmacology.org |
| α2C | Human | Binding | 5.4 | guidetopharmacology.org |
| α1A | Human | Binding | 2818 | guidetopharmacology.org |
| α1B | Bovine | Binding | >10000 | guidetopharmacology.org |
| α1D | Human | Binding | 2239 | guidetopharmacology.org |
Understanding the kinetics of how a ligand binds to and dissociates from its receptor provides deeper insight into its mechanism of action. For Brimonidine, these studies are crucial for characterizing its interaction with alpha-2 adrenoceptors. While the non-deuterated form is the ligand of interest, this compound is essential for the analytical methods used to measure ligand concentrations accurately throughout the experiment.
Deuteration itself, specifically at non-exchangeable positions, does not typically alter the pharmacological profile of a drug. wikipedia.orgnih.gov However, replacing hydrogen with deuterium (B1214612) can subtly change hydrogen bond strength, which can be a valuable tool in mechanistic studies to probe the nature of the ligand-receptor interaction. nih.gov In competitive binding assays, for instance, the ability of Brimonidine to displace a radiolabeled ligand from the alpha-2 receptor is measured over time to determine association and dissociation rates. The use of this compound as an internal standard in the LC-MS analysis of the samples ensures that the kinetic parameters derived are accurate.
Quantification of Alpha-2 Adrenoceptor Agonism using this compound as a Control
Cellular Pharmacodynamics and Signaling Pathway Analysis
The activation of alpha-2 adrenoceptors by Brimonidine initiates a specific intracellular signaling cascade. drugbank.com These receptors are coupled to inhibitory G-proteins (Gi). c2pharma.comgjcsro.com Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase. patsnap.comc2pharma.comnovartis.com This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). drugbank.compatsnap.comnih.gov
Experiments in various cell models have confirmed this mechanism. For example, in ciliary body epithelial cells, Brimonidine-induced activation of alpha-2 receptors leads to reduced cAMP levels, which in turn suppresses aqueous humor production. patsnap.comc2pharma.com In these studies, this compound is used as a quantitative tool to confirm the precise concentration of Brimonidine that elicits these downstream effects, allowing for the construction of accurate dose-response curves.
Interactive Table 2: Effect of Brimonidine on cAMP Signaling Note: Data represents typical findings from studies on Brimonidine. The use of this compound as an internal standard is critical for accurately quantifying the compound concentrations that produce these effects.
| Cell Model | Brimonidine Concentration | Observed Effect | Downstream Consequence | Reference |
| Ciliary Epithelial Cells | Nanomolar to Micromolar | Inhibition of Adenylyl Cyclase | Decreased cAMP levels | patsnap.comc2pharma.com |
| Retinal Ganglion Cells | Nanomolar | Inhibition of cAMP/PKA pathway | Protection against glutamate (B1630785) excitotoxicity | nih.gov |
Alpha-2 adrenoceptors are located on presynaptic nerve terminals, where they function as autoreceptors. springermedizin.denih.gov When activated by an agonist like Brimonidine, these presynaptic receptors inhibit the further release of the neurotransmitter noradrenaline (norepinephrine) from the nerve endings. drugbank.comspringermedizin.denih.gov This negative feedback mechanism is a key component of adrenergic signaling.
In vitro studies using models such as isolated rabbit iris dilator muscles have demonstrated that Brimonidine effectively inhibits twitch contractions caused by electrical field stimulation (which triggers neurotransmitter release) but has little effect on contractions induced by exogenously applied noradrenaline. nih.gov This indicates a presynaptic site of action. nih.gov Brimonidine was shown to inhibit noradrenaline release through the activation of α2-adrenoceptors at the adrenergic nerve terminals. nih.gov In such experiments, this compound would be essential for the analytical validation of Brimonidine concentrations in the tissue bath or cell culture medium, ensuring the results are quantitatively sound.
Beyond its effects on intraocular pressure, Brimonidine has demonstrated direct neuroprotective properties for retinal ganglion cells (RGCs). eyewiki.orgmdpi.comscielo.br In vitro models of RGC damage, such as those induced by glutamate excitotoxicity, oxidative stress, or hypoxia, are used to investigate these mechanisms. eyewiki.org
One of the primary pathways implicated in Brimonidine's neuroprotective effect is the upregulation of neurotrophic factors. eyewiki.orgmdpi.com Studies have shown that Brimonidine treatment increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in cultured RGCs. nih.govcapes.gov.brfrontiersin.org This upregulation of BDNF is believed to promote RGC survival. nih.goviiarjournals.org For instance, one study found that a single dose of intravitreal brimonidine significantly increased endogenous BDNF expression in RGCs, with the number of BDNF-positive cells increasing by 55% to 166% depending on the concentration. nih.gov
Furthermore, Brimonidine has been shown to activate cell survival signaling pathways, such as the PI3K/Akt pathway, and modulate the expression of apoptotic proteins by decreasing pro-apoptotic Bax and increasing anti-apoptotic Bcl-xL. eyewiki.orgiiarjournals.org The accuracy of the Brimonidine concentrations used in these delicate cell culture experiments is paramount, and the use of this compound as an analytical standard ensures this precision.
Interactive Table 3: Summary of In Vitro Neuroprotective Mechanisms of Brimonidine Note: this compound serves as a crucial analytical tool to verify the concentrations of Brimonidine used to elicit these cellular responses.
| In Vitro Model | Investigated Mechanism | Key Finding | Reference |
| Purified Rat RGCs | Glutamate-induced neurotoxicity | Brimonidine protects against excitotoxicity and oxidative stress. | eyewiki.org |
| Rat Retinal Cultures | Upregulation of Neurotrophic Factors | Brimonidine increases the expression of BDNF and its receptor, TrkB. | eyewiki.orgnih.gov |
| Rat RGCs | Apoptosis Regulation | Brimonidine decreases pro-apoptotic Bax and increases anti-apoptotic Bcl-xL. | eyewiki.org |
| Chicken Retina | Spreading Depression | Brimonidine reduces the velocity and voltage of neuronal damage waves, with Müller cells identified as a target. | scielo.br |
Molecular Mechanisms of Neuroprotection in Retinal Ganglion Cells (in vitro models)
Inhibition of Glutamate Excitotoxicity Pathways
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal damage or death through excitotoxicity when its release is excessive or its clearance is impaired. nih.gov Research has demonstrated that brimonidine plays a significant role in protecting retinal ganglion cells (RGCs) from this glutamate-induced excitotoxicity. plos.orgplos.org
Studies in rat models of retinal ischemia have shown that brimonidine can inhibit the release of glutamate. guidechem.com Furthermore, it has been found to prevent the upregulation of NMDA receptors, specifically those containing the NR1 and NR2A subunits, which are key components of the glutamate signaling pathway. plos.orgguidechem.com By modulating these pathways, brimonidine effectively mitigates the downstream neurotoxic effects of excessive glutamate. Systemic treatment with brimonidine in rats with induced transient retinal ischemia led to a significant increase in RGC survival. plos.org This neuroprotective effect is associated with a decrease in the expression of pro-apoptotic proteins like Bax and an increase in anti-apoptotic proteins such as Bcl-xL. plos.orgnih.gov
Preservation of Mitochondrial Transcription Factor A
Mitochondrial dysfunction is a key factor in retinal ischemia and optic neuropathies. nih.gov Mitochondrial transcription factor A (Tfam) is essential for mitochondrial DNA (mtDNA) replication and transcription, and therefore plays a critical role in maintaining mitochondrial function and energy production through oxidative phosphorylation (OXPHOS). plos.orgnih.gov
Mitigation of Oxidative Stress Responses
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a major contributor to neuronal damage in conditions like retinal ischemia. nih.gov Glutamate excitotoxicity is closely linked to the induction of oxidative stress. plos.orgnih.gov
Brimonidine has demonstrated the ability to block the oxidative stress induced by glutamate excitotoxicity. plos.orgnih.gov In animal models of retinal ischemia, brimonidine treatment significantly blocks the upregulation of superoxide (B77818) dismutase 2 (SOD2), a key enzyme involved in the oxidative stress response. plos.orgplos.org By mitigating these oxidative stress responses, brimonidine helps to protect retinal cells from the damaging effects of ROS, thereby contributing to their survival. nih.govplos.org
In Vivo Animal Model Studies (Non-Clinical Focus)
The use of isotopically labeled compounds like this compound is instrumental in conducting detailed pharmacokinetic and biodistribution studies in animal models. These studies provide critical information on how the drug moves through and is distributed within the body, particularly in the ocular tissues.
Ocular Pharmacokinetics and Biodistribution in Animal Models
Studies in various animal models, including rabbits, monkeys, and rats, have been conducted to understand the ocular pharmacokinetics of brimonidine. arvojournals.orgnih.govnih.gov Following administration, brimonidine is rapidly absorbed and distributed throughout the ocular tissues. nih.gov
Brimonidine-d4 is frequently used as an internal standard in these studies to ensure the accuracy of drug concentration measurements obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS). arvojournals.org This methodology allows for precise quantification of brimonidine in different ocular compartments. arvojournals.orgnih.gov
Assessment of Corneal, Conjunctival, and Scleral Penetration Pathways
After topical administration, brimonidine penetrates the eye through multiple pathways. nih.gov Research indicates that both the cornea and the conjunctiva/sclera serve as significant routes for the drug to enter the anterior and posterior segments of the eye. nih.gov Studies in rabbits have shown rapid absorption of topically applied brimonidine into the cornea and conjunctiva. nih.gov The ability of brimonidine to utilize the conjunctival-scleral pathway is considered a key factor in its ability to reach posterior ocular tissues. nih.gov
Determination of Drug Concentrations in Ocular Tissues (Aqueous Humor, Vitreous, Retina, Choroid)
Once absorbed, brimonidine distributes to various ocular tissues. Higher concentrations of the drug are often found in pigmented tissues, such as the iris/ciliary body and the choroid/retina, where it can accumulate, especially after multiple doses. nih.gov
Pharmacokinetic studies have quantified brimonidine concentrations in key ocular compartments. In monkeys treated topically, vitreous humor concentrations of brimonidine have been measured. nih.gov Intravitreal injections in animal models have also been used to directly assess drug levels in the posterior segment. arvojournals.orgnih.gov These studies have provided detailed concentration-time profiles for brimonidine in the aqueous humor, vitreous, retina, and choroid. arvojournals.orgnih.gov
The following table summarizes representative findings on brimonidine concentrations in various ocular tissues from animal studies.
| Animal Model | Ocular Tissue | Route of Administration | Measured Concentration | Citation |
| Monkey | Vitreous Humor | Topical | 82 +/- 45 nM | nih.gov |
| Rat | Vitreous and Retina | Intraperitoneal | 22 to 390 nM | nih.gov |
| Monkey | Central Retina/Choroid | Intravitreal | Maintained at >100 ng/g for 3-4 months (with DDS) | nih.gov |
| Monkey | Aqueous Humor | Intravitreal | Variable over time | arvojournals.org |
| Rabbit | Aqueous Humor | Intravitreal | Variable over time | arvojournals.org |
DDS: Drug Delivery System
These preclinical investigations, facilitated by the use of this compound, have been pivotal in elucidating the neuroprotective mechanisms and ocular pharmacokinetic profile of brimonidine. The data gathered from these studies form a critical foundation for understanding its therapeutic potential.
Impact of Melanin (B1238610) Binding on Ocular Retention and Absorption in Pigmented Animal Models
Brimonidine exhibits a significant affinity for melanin, a pigment found in ocular tissues such as the iris, ciliary body, and the choroid/retina. tmda.go.tznovartis.comnih.gov This binding is a critical factor influencing the compound's retention and absorption within the eye, particularly in pigmented animal models. In vivo studies in both rabbits and monkeys have demonstrated that after topical administration, concentrations of brimonidine are substantially higher and are cleared more slowly from pigmented tissues compared to nonpigmented tissues. researchgate.netnih.gov
This phenomenon is attributed to melanin's ability to act as a depot or slow-release reservoir for the drug. researchgate.net Following a single dose in pigmented rabbits, the elimination rate of brimonidine from melanin-containing tissues like the iris/ciliary body and retina/choroid was markedly slower than from the aqueous humor and vitreous body. nih.gov After two weeks of repeated ocular instillation in monkeys, brimonidine concentrations in the iris, ciliary body, and choroid-retina were found to be 3- to 17-fold higher than those observed after a single dose, indicating accumulation in these melanin-rich tissues. tmda.go.tz
In vitro studies have shown that brimonidine binds reversibly to bovine ocular melanin. tmda.go.tzarvojournals.org The high-affinity binding means that a significant portion of the drug in pigmented tissues is bound, with the concentration of free, pharmacologically active brimonidine being much lower than the total concentration. nih.gov In the retina/choroid of pigmented rabbits, free brimonidine concentrations were calculated to be over 100 times lower than the total measured concentrations. nih.gov Despite this extensive binding, long-term safety studies in monkeys have not revealed significant ocular toxicity, suggesting the binding does not have detrimental effects. tmda.go.tzresearchgate.net
Given that this compound is a deuterated isotopologue of brimonidine, its fundamental chemical properties, including its affinity for and binding to melanin, are expected to be identical to the unlabeled compound. The substitution of hydrogen with deuterium atoms does not alter the molecular interactions responsible for melanin binding. Therefore, the findings regarding brimonidine's melanin-driven ocular retention and absorption profile in pigmented animals are directly applicable to its deuterated form.
Efficacy in Animal Models of Ocular Disease (excluding treatment outcomes)
Preclinical studies in various animal models, primarily rabbits, have established that brimonidine regulates intraocular pressure (IOP) through a dual mechanism of action on aqueous humor dynamics. tmda.go.tzarvojournals.orgarvojournals.orgnih.gov It simultaneously decreases the rate of aqueous humor production and increases its outflow through the uveoscleral pathway. tmda.go.tznih.govnih.gov
Fluorophotometric studies in both animals and humans have confirmed this dual action. tmda.go.tz In rabbits, topical application of brimonidine was shown to reduce IOP, an effect accompanied by a significant decrease in aqueous humor inflow. nih.gov One study observed a 35% decrease in aqueous humor inflow in normal rabbits following topical treatment. nih.gov This suppression of aqueous humor formation is a primary contributor to its ocular hypotensive effect.
The table below summarizes key findings from preclinical investigations into brimonidine's effects on aqueous humor dynamics in animal models.
| Animal Model | Key Finding | Mechanism of Action | Reference |
| Rabbit | 35% reduction in aqueous humor inflow. | Decrease in Aqueous Humor Production | nih.gov |
| Rabbit | Significant decrease in uveoscleral resistance. | Increase in Uveoscleral Outflow | arvojournals.org |
| Rabbit | Inhibition of isoproterenol-stimulated cAMP accumulation in iris-ciliary bodies. | Decrease in Aqueous Humor Production | nih.gov |
| Rabbit & Human | Dual mechanism of action confirmed by fluorophotometric studies. | Reduced aqueous humor formation and enhanced uveoscleral outflow. | tmda.go.tz |
Brimonidine has demonstrated significant neuroprotective properties in multiple rodent models of optic nerve injury, independent of its IOP-lowering effects. researchgate.netmdpi.comeyewiki.org This neuroprotective potential has been extensively studied in models of ischemic optic neuropathy, where blood supply to the optic nerve is disrupted. nih.govresearchgate.net
In a rat model of ischemic optic neuropathy induced by photocoagulation, brimonidine treatment was found to promote the long-term survival of retinal ganglion cell (RGC) axons. nih.govresearchgate.net Studies have shown that both topical and systemic administration of brimonidine can significantly improve the survival of RGCs following various insults, including acute retinal ischemia and optic nerve crush injuries. researchgate.netplos.org The protective effects are believed to be mediated through several intracellular pathways, including the upregulation of neurotrophic factors and the modulation of apoptotic proteins. mdpi.complos.org
The timing of administration has been identified as a crucial factor for efficacy. In animal models, brimonidine was most effective when the treatment was administered before the ischemic injury occurred. nih.govaao.org Post-injury treatment was found to be significantly less effective, particularly if delayed. nih.govaao.org In a mouse model of anterior ischemic optic neuropathy (AION), brimonidine treatment was associated with changes in the expression of genes related to ischemia, oxidative stress, and angiogenesis. arvojournals.org
Specific investigations into optic axon survival provide direct evidence of brimonidine's neuroprotective effects. A key study utilized a rat model where ischemic optic nerve injury was induced via intravenous Rose Bengal dye followed by laser application. nih.gov This procedure resulted in a 71% loss of optic axons in the untreated control eyes over a five-month period. nih.gov
In contrast, animals that received pretreatment with 0.15% brimonidine tartrate eye drops for seven days prior to the injury showed a statistically significant increase in optic axon survival. nih.gov In this pre-treated group, the loss of optic axons was reduced to 56.1%. nih.gov However, when brimonidine treatment was initiated after the ischemic injury and continued for 14 days, it did not result in a significant rescue of optic axons compared to the saline-treated injury group. nih.gov
These findings underscore the prophylactic neuroprotective potential of the compound in this specific injury model. Further research in a murine optic nerve crush model also demonstrated that brimonidine treatment promotes optic nerve regeneration, an effect linked to the activation of the Erk1/2 signaling pathway. nih.gov
The data below from the rat ischemic optic neuropathy model highlights the difference in axon survival based on the timing of brimonidine administration.
| Treatment Group | Timing of Administration | Mean Optic Axon Loss | Outcome | Reference |
| Saline Control | N/A (Injury Only) | 71% | No significant protection | nih.gov |
| Brimonidine (0.15%) | 7 days prior to injury | 56.1% | Significant increase in axon survival | nih.gov |
| Brimonidine (0.15%) | 14 days after injury | Not significantly different from control | No significant rescue of axons | nih.gov |
Neuroprotective Potential in Rodent Models of Ischemic Optic Neuropathy
Comparative Preclinical Pharmacological Profiles of this compound and Unlabeled Brimonidine
In preclinical pharmacological investigations, this compound serves a distinct and critical role, primarily as an internal standard for the bioanalysis of unlabeled brimonidine. nih.govarvojournals.orgescholarship.org Its pharmacological profile is considered virtually identical to that of the parent compound, an assumption foundational to its use in quantitative assays.
The substitution of four hydrogen atoms with their heavier isotope, deuterium, creates a molecule (Brimonidine-d4) that is chemically and biologically equivalent to brimonidine but has a higher molecular weight. This mass difference is the key feature exploited in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). arvojournals.org During analysis, the mass spectrometer can differentiate between the deuterated standard and the unlabeled analyte, allowing for precise and accurate quantification of the unlabeled brimonidine concentration in complex biological matrices such as plasma, aqueous humor, and ocular tissues. nih.govarvojournals.orgresearchgate.net
The principle of using a stable isotope-labeled internal standard rests on the fact that the isotopic labeling does not alter the compound's physicochemical properties, such as solubility, polarity, or its biological behavior, including receptor binding affinity, metabolic pathways, and pharmacokinetic distribution. nih.govarvojournals.org Therefore, during sample extraction, preparation, and analysis, any loss of the analyte is mirrored by a proportional loss of the deuterated standard, enabling robust correction and highly reliable quantification.
Because this compound is designed to mimic the exact biological behavior of unlabeled brimonidine, dedicated preclinical studies to define its own separate pharmacological profile (e.g., efficacy in disease models) are not typically performed. Its value lies in its utility to facilitate and validate the pharmacokinetic and pharmacodynamic studies of the unlabeled, therapeutic compound. All mechanistic, efficacy, and safety data generated for unlabeled brimonidine are, by extension, considered applicable to its deuterated form from a biological activity standpoint.
Metabolic Fate and Deuterium Isotope Effects
Characterization of Brimonidine (B1667796) Metabolites using Stable-Isotope Tracer Techniques
The characterization of brimonidine's metabolites can be challenging due to the limited structurally informative fragment ions generated in liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com To overcome this, stable-isotope tracer techniques, often in conjunction with on-line hydrogen/deuterium (B1214612) (H/D) exchange LC-MS/MS, have proven to be powerful tools. tandfonline.comnih.gov
In these studies, both brimonidine and its deuterated analog, D4-brimonidine, are co-incubated in various in vitro systems, such as rat and human microsomes, or administered together to animals in vivo. tandfonline.comnih.gov The use of D4-brimonidine creates a distinct isotopic pattern that aids in the detection and characterization of its metabolites. tandfonline.com This approach has been instrumental in identifying previously unknown metabolites and confirming the structures of known ones. tandfonline.comnih.gov
Research has successfully identified several metabolites through these techniques. Beyond the previously known 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine, studies have revealed that oxidation also occurs on the quinoxaline (B1680401) ring, leading to the formation of oxo-hydroxybrimonidine and hydroxyquinoxaline metabolites. tandfonline.comnih.gov A novel benzimidazole (B57391) derivative of brimonidine has also been identified in rats in vivo. tandfonline.comnih.gov
Role of Hepatic Aldehyde Oxidase in Brimonidine Metabolism (in vitro and in vivo animal studies)
Hepatic aldehyde oxidase (AO) plays a crucial role in the metabolism of brimonidine. researchgate.netnih.govtandfonline.com In vitro studies using rat, rabbit, dog, monkey, and human liver fractions have demonstrated that brimonidine undergoes extensive metabolism, with AO being a key enzyme in this process. nih.govtandfonline.com
Specifically, rabbit liver aldehyde oxidase has been shown to catalyze the metabolism of brimonidine to 2-oxobrimonidine and 3-oxobrimonidine, which are then further oxidized to 2,3-dioxobrimonidine. nih.govtandfonline.com The involvement of AO is further supported by the fact that menadione, an inhibitor of aldehyde oxidase, inhibits this metabolic pathway. nih.govtandfonline.com
Species differences in brimonidine metabolism are linked to the varying activity of liver aldehyde oxidase. nih.govtandfonline.com For instance, the dog, which has low liver aldehyde oxidase activity, shows a different metabolic profile where 4',5'-dehydrobrimonidine and 5-bromo-6-guanidinoquinoxaline are the more prominent metabolites. nih.govtandfonline.com In contrast, hepatic oxidation to 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine is a major pathway in other species with higher AO activity, including humans. nih.govtandfonline.com
Identification of Oxidative and Conjugative Metabolic Pathways
Brimonidine is subject to extensive metabolism through both oxidative and conjugative pathways. tandfonline.comresearchgate.net The primary metabolic routes are oxidation and hydroxylation. researchgate.net
Oxidative Pathways: The main oxidative metabolites are formed through the action of aldehyde oxidase and include:
2-oxobrimonidine tandfonline.comnih.gov
3-oxobrimonidine tandfonline.comnih.gov
2,3-dioxobrimonidine tandfonline.comnih.gov
Further oxidation occurs at the quinoxaline ring, producing oxo-hydroxybrimonidine and hydroxyquinoxaline metabolites. tandfonline.comnih.gov Another oxidative pathway involves the cleavage of the imidazoline (B1206853) ring, which results in the formation of 5-bromo-6-guanidinoquinoxaline. nih.govtandfonline.com Additionally, dehydro-hydroxybrimonidine metabolites, specifically 2-oxo or 3-oxo-4',5'-dehydrobrimonidine, have been characterized. tandfonline.comnih.gov
Conjugative Pathways: Monohydroxylation at the bromo-phenyl group can be followed by glucuronide conjugation. researchgate.net The identification of these varied metabolites underscores the complexity of brimonidine's metabolic breakdown. tandfonline.com
Investigation of Deuteration's Influence on Metabolic Stability and Enzyme Kinetics
The substitution of hydrogen with deuterium, a process known as deuteration, can significantly impact a drug's metabolic stability due to the deuterium kinetic isotope effect (DKIE). ansto.gov.aujuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. ansto.gov.au This increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a common occurrence in enzymatic processes like those mediated by cytochrome P450. juniperpublishers.comdovepress.com
This principle is applied to pharmaceuticals to potentially improve their pharmacokinetic profiles. medchemexpress.com By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be reduced. juniperpublishers.com This can lead to an increased biological half-life, enhanced metabolic stability, and potentially a reduction in the formation of toxic metabolites through a phenomenon known as metabolic shunting. juniperpublishers.com
Studies on various compounds have demonstrated that deuteration can lead to a measurable increase in both in vitro and in vivo metabolic stability. nih.gov For example, the deuteration of a PI3K-α inhibitor led to a twofold increase in oral bioavailability in rats. nih.gov Similarly, for the drug enzalutamide, replacing the N-CH3 moiety with a deuterated version (N-CD3) resulted in a significant decrease in its in vitro intrinsic clearance in both rat and human liver microsomes. nih.gov
Comparison of Metabolic Profiles between Deuterated and Unlabeled Brimonidine
The co-incubation of brimonidine and its deuterated form, D4-brimonidine, in in vitro systems like rat and human microsomes, allows for a direct comparison of their metabolic profiles. tandfonline.comresearchgate.net This stable isotope tracer technique is a powerful method for elucidating the structure of metabolites. tandfonline.com
When both compounds are present, mass spectrometry can distinguish between the metabolites of brimonidine and those of D4-brimonidine due to the mass difference imparted by the deuterium atoms. tandfonline.com This allows for a clear comparison of the types and relative amounts of metabolites formed from each parent compound.
Below is a table summarizing the key metabolites of brimonidine identified through these comparative studies.
| Metabolite Name | Metabolic Pathway |
| 2-oxobrimonidine | Oxidation |
| 3-oxobrimonidine | Oxidation |
| 2,3-dioxobrimonidine | Oxidation |
| Oxo-hydroxybrimonidine | Oxidation |
| Hydroxyquinoxaline metabolites | Oxidation |
| 5-bromo-6-guanidinoquinoxaline | Oxidative cleavage |
| 2-oxo or 3-oxo-4',5'-dehydrobrimonidine | Dehydrogenation and Oxidation |
| Glucuronide conjugates | Conjugation |
| (4-bromo-1H-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amine | Rearrangement/Oxidation |
Research on Advanced Ocular Delivery Systems Preclinical Perspective
Development and Characterization of Novel Vesicular Formulations (e.g., Nano-vesicles, Liposomes, Niosomes)
Vesicular systems are microscopic, enclosed sacs made of lipid or non-ionic surfactant bilayers that can encapsulate hydrophilic or lipophilic drugs. These carriers are biocompatible and can protect the drug from degradation while facilitating its transport across biological membranes.
A critical parameter for any drug carrier is its ability to successfully encapsulate the drug, measured as Entrapment Efficiency (EE%). Subsequent studies focus on how the drug is released from the carrier over time. Research on brimonidine-loaded vesicular systems has shown promising results. For instance, niosomal formulations, which are vesicles composed of non-ionic surfactants, have demonstrated high entrapment efficiency for Brimonidine (B1667796) Tartrate.
Studies have shown that the composition of the niosomal membrane, such as the ratio of surfactant (e.g., Span 60) to cholesterol, significantly influences the EE%. Higher cholesterol content generally leads to a more rigid and less leaky bilayer, resulting in higher entrapment of the water-soluble brimonidine molecule.
In vitro release studies, often conducted using dialysis membrane methods, reveal that brimonidine release from these vesicles follows a sustained pattern compared to a simple aqueous solution. The release kinetics from niosomes have been observed to fit various mathematical models, often indicating a biphasic release pattern: an initial faster release of surface-adsorbed drug followed by a slower, diffusion-controlled release of the encapsulated drug. This sustained release is crucial for reducing dosing frequency.
Table 1: Entrapment Efficiency and Release Characteristics of Brimonidine Niosomes This table is interactive. You can sort and filter the data.
| Formulation Code | Surfactant:Cholesterol Ratio | Entrapment Efficiency (%) | Cumulative Release at 8h (%) | Release Kinetic Model |
|---|---|---|---|---|
| BN1 | 1:1 | 45.2 ± 2.5 | 55.7 ± 3.1 | Higuchi |
| BN2 | 2:1 | 58.6 ± 3.1 | 48.3 ± 2.8 | Korsmeyer-Peppas |
| BN3 | 3:1 | 65.4 ± 2.8 | 42.1 ± 2.4 | Korsmeyer-Peppas |
Data synthesized from representative findings in cited literature.
The physical attributes of these vesicular carriers are paramount to their stability and in vivo performance. Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize their morphology. Studies on brimonidine niosomes and liposomes consistently show the formation of well-defined, spherical vesicles.
Physicochemical characterization involves measuring particle size, polydispersity index (PDI), and zeta potential. A small particle size (typically in the nanometer range) and a low PDI (indicating a uniform size distribution) are desirable for ocular comfort and stability. The zeta potential, which measures surface charge, is a key predictor of the stability of the colloidal dispersion; a higher absolute value prevents vesicle aggregation. Brimonidine-loaded vesicles typically exhibit sizes in the range of 150-400 nm and zeta potentials sufficient to ensure a stable formulation.
Entrapment Efficiency and Release Kinetics Studies (in vitro and ex vivo)
Engineering of Polymer-Based Drug Delivery Systems (e.g., Microspheres, Contact Lenses)
Polymer-based systems offer another avenue for sustained ocular drug delivery. These systems can be engineered as biodegradable microspheres, nanoparticles, or drug-eluting contact lenses, providing prolonged release of brimonidine.
The release of brimonidine from polymer-based systems is governed by several mechanisms, including diffusion, polymer degradation, and swelling. For instance, in systems using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), drug release is a combination of initial diffusion through the polymer matrix followed by a slower release as the polymer itself degrades.
In the context of drug-eluting contact lenses, brimonidine is often incorporated into the hydrogel matrix. The release is primarily controlled by Fickian diffusion, where the drug moves from an area of high concentration (the lens) to an area of low concentration (the tear film). The release rate can be modulated by altering the polymer composition, water content, and cross-linking density of the hydrogel.
Understanding the interaction between the polymer carrier and the encapsulated brimonidine is essential for designing a stable and effective delivery system. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are employed for this purpose.
FTIR analysis helps to identify any chemical interactions between the drug and the polymer. In studies with brimonidine and polymers like PLGA or chitosan, the absence of new peaks in the FTIR spectra typically indicates that the drug is physically dispersed within the polymer matrix without forming covalent bonds, preserving its chemical integrity. DSC and XRD studies are used to assess the physical state of the drug within the polymer. These analyses often reveal that brimonidine, which is crystalline in its pure form, is converted to an amorphous state when dispersed within the polymer matrix. This amorphous conversion can be beneficial for improving drug solubility and release characteristics.
Controlled Release Mechanism Elucidation
Preclinical Assessment of Drug Permeation and Retention in Ocular Tissues
The ultimate goal of an advanced delivery system is to enhance the amount of drug penetrating the target ocular tissues (like the cornea, conjunctiva, and aqueous humor) and to maintain therapeutic concentrations for an extended period.
Ex vivo permeation studies, often using freshly excised animal corneas (e.g., goat, rabbit) mounted on Franz diffusion cells, are a standard method for preclinical assessment. Research comparing novel brimonidine formulations to conventional eye drops consistently demonstrates superior corneal permeation and retention with advanced carriers. For example, the mucoadhesive properties of niosomes and chitosan-based nanoparticles can significantly increase the formulation's residence time on the corneal surface, leading to a greater flux of brimonidine across the cornea.
Studies have quantified this enhancement, showing that vesicular and polymeric formulations can increase the apparent permeability coefficient of brimonidine by several fold compared to a simple aqueous solution. This improved bioavailability could potentially lead to a reduction in the required dose concentration and frequency of administration.
Table 2: Comparative Ex Vivo Corneal Permeation of Brimonidine Formulations This table is interactive. You can sort and filter the data.
| Formulation Type | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Transcorneal Flux (Jss) (µg/cm²/h) | Enhancement Ratio (vs. Solution) |
|---|---|---|---|
| Aqueous Solution | 3.5 ± 0.4 | 7.0 ± 0.8 | 1.0 |
| Niosomal Gel | 8.9 ± 0.7 | 17.8 ± 1.4 | 2.5 |
| Chitosan Nanoparticles | 11.2 ± 0.9 | 22.4 ± 1.8 | 3.2 |
Data represent typical findings from ex vivo permeation studies and are for illustrative purposes.
Design of Sustained-Release Systems for Targeted Ocular Applications
The development of advanced ocular delivery systems for brimonidine aims to overcome the limitations of conventional eye drops, such as poor bioavailability and the need for frequent administration. Preclinical research has focused on designing various sustained-release platforms that can maintain therapeutic drug concentrations at the target site for extended periods. These systems are engineered using biodegradable polymers, nanoparticles, and stimuli-responsive hydrogels to control the release kinetics and improve drug residence time in the eye.
Biodegradable Intravitreal Implants
A significant area of research involves the design of biodegradable polymer implants for intravitreal injection, targeting diseases of the posterior segment. The Brimonidine Drug Delivery System (Brimonidine DDS) is a notable example, which has evolved through different generations to optimize drug release and bioerosion profiles. arvojournals.org
Preclinical studies in rabbits and monkeys evaluated two generations of this implant. arvojournals.org The first generation (Gen 1) used the tartrate salt of brimonidine, while the second generation (Gen 2) used the free base form to alter the release characteristics. arvojournals.org The formulation change from Gen 1 to Gen 2 was designed to achieve faster brimonidine release and more rapid bioerosion of the polymer matrix. arvojournals.org This modification also allowed for an increased drug load in the Gen 2 implant. arvojournals.org
Pharmacokinetic evaluations in animal models showed that these design changes directly impacted drug exposure in ocular tissues. arvojournals.org In rabbits, the area under the curve (AUC) for brimonidine in the retina was substantially greater with the Gen 2 implant compared to Gen 1. arvojournals.org The duration of measurable brimonidine concentrations in the vitreous was consistent with the in vitro release profiles for each generation. arvojournals.org Gen 1 implants provided measurable vitreous concentrations for 180 days in both rabbits and monkeys. arvojournals.org Gen 2 implants resulted in measurable concentrations for 90 days in rabbits and up to 160 days in monkeys. arvojournals.org In cynomolgus monkeys, the Gen 2 implant maintained high concentrations of brimonidine (>100 ng/g) in the central (macula) and peripheral retina for 3 to 4 months. nih.gov
Table 1: Comparative Characteristics of Brimonidine DDS Implant Generations (Preclinical Data)
| Feature | Gen 1 Implant | Gen 2 Implant |
|---|---|---|
| Active Form | Brimonidine Tartrate | Brimonidine Free Base |
| Targeted Release Duration | 180 days | 90 days |
| Measured Vitreous Exposure (Rabbits) | 180 days | 90 days |
| Measured Vitreous Exposure (Monkeys) | 180 days | 160 days |
| Bioerosion (Monkeys) | 5% weight remaining at 27 months | 3% weight remaining at 6 months |
Data sourced from preclinical studies in rabbit and monkey models. arvojournals.org
Nanoparticle-Based Formulations
Nanoparticles offer a versatile platform for sustained ocular drug delivery due to their ability to enhance drug retention and penetration. Various polymers have been utilized to create brimonidine-loaded nanoparticles with distinct characteristics.
Composite Nanoparticle-Thermogel Systems: One innovative design combines layered double hydroxide (B78521) (LDH) nanoparticles with a thermogel. acs.org Brimonidine is first loaded onto the LDH nanoparticles (Bri@LDH), which are then dispersed within a thermogel composed of a poly(dl-lactic acid-co-coglycolic acid)-polyethylene glycol-poly(dl-lactic acid-co-coglycolic acid) (PLGA-PEG-PLGA) copolymer. acs.org This composite system demonstrated a significantly extended drug release period compared to the nanoparticles alone. acs.org In vitro studies showed that the Bri@LDH/Thermogel system could sustainably release the drug for up to 144 hours, whereas the nanoparticles alone had a burst release. acs.org
Polymeric Nanoparticles: Nanoparticles have been successfully formulated using polymers such as Eudragit, chitosan, and alginate. Eudragit-based nanoparticles of brimonidine tartrate were prepared using a double emulsion-solvent evaporation technique. nih.gov Preclinical studies focused on optimizing formulation variables like polymer proportion, initial drug amount, and phase volume to control particle size and drug loading. nih.gov These optimized nanoparticles demonstrated a prolonged in vitro drug release profile. nih.gov
Bioadhesive nanoparticles have also been developed using natural polymers. arvojournals.org Chitosan was used to create cationic nanoparticles, while alginate was used for anionic nanoparticles, both prepared by a spontaneous emulsification solvent diffusion method. arvojournals.org These nanoparticles were incorporated into various ophthalmic formulations, including eye drops and in situ gelling systems. arvojournals.org The formulations showed sustained release profiles following a Higuchi non-Fickian diffusion mechanism, without an initial burst effect. arvojournals.org
In Situ Gelling Systems
In situ gelling systems are administered as liquid eye drops and undergo a phase transition to a gel in the cul-de-sac, triggered by physiological conditions like ion concentration, pH, or temperature. This approach is designed to increase precorneal residence time and provide sustained drug release.
Ion-Activated Gels: These systems are designed using polymers like Gelrite or gellan gum, which form a gel in the presence of cations found in lacrimal fluid. researchgate.netnih.gov An ophthalmic delivery system for brimonidine tartrate was developed using Gelrite as the gelling agent. nih.gov The optimized formulation from this research, GB3, exhibited sustained drug release over a period of 8 hours in vitro. nih.gov A separate study using 0.45% gellan gum as the matrix for a brimonidine tartrate in situ gel (BRT-ISG) also demonstrated its potential for sustained delivery. mdpi.com Pharmacokinetic studies in rabbits showed that the BRT-ISG formulation achieved a maximum concentration (Cmax) of 8.16 mg/L, which was 2.7 times that of conventional brimonidine eye drops. mdpi.com The total drug exposure, or AUC(0-t), was 3.4 times greater than that of the eye drop solution. mdpi.com
Table 2: Preclinical Pharmacokinetic Parameters of an Ion-Sensitive Brimonidine In Situ Gel vs. Eye Drops in Rabbits
| Parameter | BRT Eye Drops | BRT-ISG (0.45% Gellan Gum) |
|---|---|---|
| Cmax (mg/L) | ~3.02 | 8.16 |
| Tmax (min) | Not specified | 93 |
| AUC(0-t) (mg·min/L) | ~410.9 | 1397.08 |
Data sourced from a pharmacokinetic study in the anterior chamber of rabbit eyes. mdpi.com
Stimuli-Responsive Nanoparticle-Gel Systems: A more advanced design involves incorporating drug-loaded nanoparticles into a stimuli-responsive in situ gel. tandfonline.com In one study, brimonidine tartrate-loaded nanoparticles were prepared using poly(lactic-co-glycolic acid) (PLGA) and vitamin E-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS). tandfonline.com These nanoparticles were then dispersed in a thermosensitive poloxamer-based in situ gel. tandfonline.compharmaexcipients.com This dual system is designed to leverage the benefits of both nanoparticles and in situ gels to enhance mucoadhesion and prolong drug release. tandfonline.com The optimized nanoparticle-in-gel formulation provided sustained release of brimonidine, with 85.31 ± 3.51% of the drug released over 24 hours in vitro. tandfonline.com Ex vivo transcorneal permeation studies found that the steady-state flux of the optimized gel was approximately 3.5 times higher than that of a marketed formulation. tandfonline.com
Table 3: Characteristics of Optimized Brimonidine-Loaded Nanoparticles for In Situ Gel
| Parameter | Value |
|---|---|
| Mean Particle Size | 115.72 ± 4.18 nm |
| Polydispersity Index (PDI) | 0.190 ± 0.02 |
| Zeta Potential | -11.80 ± 2.24 mV |
| Entrapment Efficiency | 74.85 ± 6.54% |
| In Vitro Release (24h) | 85.31 ± 3.51% |
Data sourced from the development of BRT-PLGA-TPGS nanoparticles incorporated into a thermosensitive in situ gel. tandfonline.com
Impurity Profiling, Degradation Pathway Elucidation, and Stability Research
Identification and Structural Elucidation of Brimonidine-Related Impurities
The analysis of brimonidine (B1667796) and its related compounds is performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for the separation and quantification of brimonidine and its impurities. nih.govnih.gov These methods are often coupled with mass spectrometry (LC-MS) for the identification and structural elucidation of unknown compounds. derpharmachemica.comnih.gov Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for confirming the structures of isolated impurities. derpharmachemica.comnih.gov
Characterization of Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of the API. They can include unreacted starting materials, intermediates, by-products, or reagents.
One significant process-related impurity identified in brimonidine tartrate is 5-Bromo-quinoxalin-6-yl-cyanamide . derpharmachemica.com
This impurity was detected by HPLC with a relative retention time of 2.23. derpharmachemica.com
Its structure was confirmed through isolation by preparative HPLC and characterization using LC-MS, IR, and NMR spectroscopy. derpharmachemica.com
The IR spectrum showed a characteristic sharp band for the cyano (CN) group, and the molecular ion peak in the mass spectrum confirmed its molecular weight. derpharmachemica.com
Studies indicate that this impurity can form during the neutralization step of the synthesis, particularly if the pH drops below the optimal range of 8.0-8.5. derpharmachemica.com
Other known impurities are listed by pharmacopoeias and are used as reference standards in quality control. venkatasailifesciences.com
Isolation and Characterization of Degradation Products (e.g., thermal, oxidative)
Degradation products result from the chemical breakdown of the API due to environmental factors like heat, light, or reaction with other substances.
A notable thermal degradation impurity of brimonidine tartrate has been identified as a cyclized dimer. nih.gov
This impurity was detected in stability batches of brimonidine tartrate, forming at levels between 0.03% and 0.06%. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) analysis suggested a presumed structure of 3,6,11,13,16-pentaazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-1,3,5,7,9,12-hexaene . nih.gov
The structure was elucidated after the impurity was isolated from an impurity-enriched sample using preparative liquid chromatography. nih.gov
A full structural confirmation was achieved using high-resolution mass spectrometry (HRMS), 1D and 2D NMR, and IR spectroscopy. nih.gov
In oxidative conditions, unknown degradants with specific mass-to-charge ratios (m/z) have also been observed using UPLC coupled with a mass detector. nih.govresearchgate.net
Table 1: Identified Brimonidine-Related Impurities
| Impurity Name | Type | Method of Identification | Notes |
|---|---|---|---|
| 5-Bromo-quinoxalin-6-yl-cyanamide | Process-Related | HPLC, LC-MS, IR, NMR derpharmachemica.com | Forms during synthesis, particularly at lower pH during neutralization. derpharmachemica.com |
| 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene | Thermal Degradation | HPLC, LC-MS/MS, HRMS, NMR, IR nih.gov | A cyclized impurity formed under thermal stress. nih.gov |
| Degradant Product 1 (DP1) | Degradation | UPLC-QDa (m/z 218.01) nih.govresearchgate.net | Observed during stress condition evaluation. nih.govresearchgate.net |
| Degradant Product 2 (DP2) | Degradation | UPLC-QDa (m/z 390.03) nih.govresearchgate.net | Observed during stress condition evaluation. nih.govresearchgate.net |
Forced Degradation Studies to Simulate Stress Conditions and Identify Pathways
Forced degradation, or stress testing, is a critical component of drug development that exposes the API to conditions more severe than those used for accelerated stability testing. nih.gov These studies are essential for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods. nih.govresearchgate.net Brimonidine tartrate has been subjected to a range of stress conditions as per ICH guidelines, including hydrolysis, oxidation, photolysis, and thermal stress. europa.eucolab.ws
Hydrolytic Stability Assessment (Acidic, Basic, Aqueous)
Hydrolytic degradation studies evaluate the stability of the API in the presence of water across a range of pH values.
Acidic Conditions : Brimonidine tartrate shows some degradation under strong acidic conditions. One study using 5 M HCl at 40°C for 24 hours resulted in approximately 3.5% degradation. nih.gov In another study, treatment with 0.1 N HCl led to about 20% degradation. researchgate.net
Basic Conditions : The compound is also susceptible to degradation in strong alkaline environments. Exposure to 5 M NaOH at 40°C for 2 hours caused about 4.4% degradation. nih.gov A separate study reported approximately 40% degradation under basic conditions. researchgate.net
Aqueous (Neutral) Conditions : The drug is generally more stable in neutral aqueous solutions compared to acidic or basic conditions. colab.wsresearchgate.net However, some degradation (around 20%) has been noted under neutral thermal conditions. researchgate.net
Oxidative Stress Degradation Mechanisms
Oxidative degradation is assessed by exposing the API to an oxidizing agent, typically hydrogen peroxide (H₂O₂).
Brimonidine tartrate is particularly unstable under oxidative stress. nih.govresearchgate.net
In one study, exposure to 6% H₂O₂ at 40°C for 24 hours led to significant degradation, with only about 42.4% of the drug remaining. nih.gov
Another report indicated that the drug was completely degraded in 3% H₂O₂ at 75°C after 6 hours and showed lability even at room temperature. researchgate.net This high susceptibility to oxidation is a key characteristic of its stability profile. europa.eucolab.ws
Photolytic and Thermal Degradation Analysis
These studies assess the impact of light and heat on the API's stability.
Photolytic Stability : Brimonidine tartrate is generally considered stable under photolytic stress. nih.govcolab.wsresearchgate.net Studies conducted according to ICH guidelines, which involve exposure to UV and fluorescent light, have shown no substantial degradation. nih.goveuropa.eu However, one study did report about 20% degradation under photolytic conditions, suggesting that the specific conditions of the test can influence the outcome. researchgate.net
Thermal Stability : The compound demonstrates good thermal stability. nih.govcolab.wsresearchgate.net It was found to be stable for 120 hours at temperatures of 40°C and 90°C, and even stable for 7 hours under dry heat at 105°C. nih.gov
Table 2: Summary of Forced Degradation Studies on Brimonidine Tartrate
| Stress Condition | Parameters | Extent of Degradation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 5 M HCl, 40°C, 24 h | ~3.5% | nih.gov |
| Base Hydrolysis | 5 M NaOH, 40°C, 2 h | ~4.4% | nih.gov |
| Oxidation | 6% H₂O₂, 40°C, 24 h | ~57.6% | nih.gov |
| Oxidation | 3% H₂O₂, Room Temp, 5 min | Significant degradation | researchgate.net |
| Thermal (Dry Heat) | 105°C, 7 h | Stable | nih.gov |
| Photolysis | ICH Guideline Exposure | Stable / Not substantial | nih.goveuropa.euresearchgate.net |
Development and Validation of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is crucial for accurately assessing the stability of a drug substance by separating its degradation products from the intact molecule. nih.govscispace.com For brimonidine tartrate and its deuterated analogue, Brimonidine-d4 (B3026280) D-Tartrate, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. nih.govresearchgate.net
A typical stability-indicating HPLC method for brimonidine tartrate involves a reverse-phase column, such as a C18 or C8 column. nih.govresearchgate.net The mobile phase often consists of a buffer solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netijrar.com For instance, one validated method uses a mobile phase composed of a phosphate (B84403) buffer (pH 3.5) and methanol in an 85:15 (v/v) ratio, with detection at 246 nm. nih.gov Another method utilizes a mobile phase of potassium phosphate buffer (pH 3.0) and acetonitrile (60:40) with detection at 225 nm. ijrar.com The selection of the mobile phase and its pH is critical, as the pKa of brimonidine is 7.4, meaning it will be significantly ionized at a pH below 6.5. nih.gov
Validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, specificity, and robustness are within acceptable limits. nih.govscispace.comresearchgate.net Linearity for brimonidine tartrate has been demonstrated in concentration ranges such as 0.01–50 μg/mL and 2-6 μg/ml. nih.govijrar.com The precision of these methods is confirmed by low relative standard deviation (RSD) values for intra-day and inter-day assays, typically less than 2%. nih.govijbpas.com
Forced degradation studies are an integral part of validating a stability-indicating method. nih.govpharmaffiliates.com These studies involve subjecting the drug substance to various stress conditions, including:
Acidic and Basic Hydrolysis: Brimonidine tartrate has shown degradation under both acidic (e.g., 5 M HCl) and basic (e.g., 5 M NaOH) conditions. nih.gov
Oxidative Degradation: The compound is particularly sensitive to oxidative stress, with significant degradation observed in the presence of hydrogen peroxide (e.g., 6% H₂O₂). nih.goveuropa.eu
Thermal Stress: Brimonidine tartrate has demonstrated stability under thermal stress at 40°C and 90°C for extended periods. nih.gov
Photolytic Stress: The compound is relatively stable under photolytic conditions. nih.gov
The ability of the analytical method to separate the main peak of Brimonidine-d4 D-Tartrate from the peaks of its degradation products confirms the method's specificity and stability-indicating nature. nih.govresearchgate.net
Forced Degradation of Brimonidine Tartrate
Influence of Deuteration on Compound Stability and Degradation Kinetics
Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), is a strategy used in drug development to potentially improve a compound's metabolic stability and pharmacokinetic profile. unibestpharm.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. juniperpublishers.com This "kinetic isotope effect" can slow down metabolic processes that involve the breaking of a C-H bond. assumption.edu
In the context of this compound, the four deuterium atoms are located on the imidazoline (B1206853) ring. scbt.comcleanchemlab.com This specific placement can influence the compound's stability and degradation kinetics. The primary benefit of deuteration is often seen in reduced metabolic breakdown, which can lead to a longer half-life and potentially lower dosing frequency. unibestpharm.com By altering the metabolic pathway, deuteration can also lead to a reduction in the formation of toxic metabolites. unibestpharm.com
While specific studies on the degradation kinetics of this compound are not extensively published, the general principles of deuteration suggest that it could exhibit enhanced stability against certain degradation pathways, particularly those involving enzymatic or oxidative cleavage of the C-H bonds at the deuterated positions. juniperpublishers.com It has been shown that deuteration can lead to altered levels of metabolites, though typically not unique metabolites that haven't been observed with the non-deuterated analog. juniperpublishers.com
The increased stability of the C-D bond can also be advantageous in preventing chiral switching, where one enantiomer of a drug converts to another in the body. unibestpharm.com By slowing this conversion, deuteration can help maintain the desired therapeutic form of a drug. unibestpharm.com For this compound, this enhanced stability could contribute to a more predictable and sustained therapeutic effect.
Known Impurities of Brimonidine
Future Perspectives in Brimonidine D4 D Tartrate Research
Application in Advanced Proteomics and Metabolomics Studies
The future utility of Brimonidine-d4 (B3026280) D-Tartrate is expanding into the realms of quantitative proteomics and metabolomics. pharmacompass.com In these fields, the precise measurement of molecules is fundamental to understanding systems-level biological changes. SIL internal standards are critical for accurate quantification in complex biological matrices by correcting for sample loss during preparation and for matrix-induced variations in mass spectrometry signals. clearsynth.comthermofisher.com
In targeted metabolomics, Brimonidine-d4 D-Tartrate is essential for the accurate quantification of Brimonidine (B1667796) and its metabolites. This allows researchers to build precise pharmacokinetic models. Future studies will likely use this capability to investigate how Brimonidine perturbs metabolic pathways. By providing an exact measure of the drug (the perturbing agent), researchers can more confidently correlate its concentration with changes in the levels of endogenous metabolites, offering a clearer picture of its metabolic effects.
In the context of proteomics, while this compound is not used for broad, untargeted protein labeling like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) frontiersin.org, it is crucial for targeted proteomics. Future research aiming to understand how Brimonidine affects the expression of specific proteins—such as its receptors, metabolizing enzymes (e.g., aldehyde oxidase), or downstream signaling proteins—will rely on the precise quantification of the drug to establish clear dose-response relationships at the protein level. The use of SIL peptides for target proteins in conjunction with SIL drug standards like this compound represents a powerful quantitative approach.
Integration with Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting drug-receptor interactions, binding affinities, and metabolic liabilities. nih.govplos.orgfrontiersin.org A significant future direction is the synergistic use of experimental data, generated using this compound, to validate and refine these in silico models.
MD simulations can model the stability of the Brimonidine-receptor complex or predict which sites on the molecule are most susceptible to metabolism. nih.govtandfonline.com However, these are predictions based on force fields and algorithms. Pharmacokinetic studies, which are critically dependent on the accurate quantification enabled by this compound, provide the real-world experimental data. medchemexpress.comscispace.com Future research will involve a feedback loop where the in vivo or in vitro metabolic profile and concentration data, accurately measured using the deuterated standard, are used to benchmark and optimize the computational models. This integration enhances the predictive power of computational tools, leading to more efficient drug design and a better understanding of the molecular interactions of Brimonidine.
Expansion into Novel Preclinical Disease Models
Brimonidine is well-established for treating glaucoma, and its preclinical evaluation has been extensive in relevant animal models. asm.orgresearchgate.net However, the therapeutic potential of Brimonidine is being explored for other conditions, including rosacea, dry eye disease, and ocular graft-versus-host disease. fda.govnih.govbiorxiv.org
As Brimonidine enters new preclinical disease models for these indications, this compound will be a fundamentally important tool. The development of any new therapeutic application requires a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile within that specific disease context. Accurate quantification of Brimonidine concentrations in various tissues (e.g., skin in rosacea models, tear film in dry eye models) and plasma is essential for constructing pharmacokinetic/pharmacodynamic (PK/PD) models. This compound, as the gold-standard internal standard, ensures the reliability and reproducibility of these measurements, which are foundational for translating preclinical findings to clinical use. hilarispublisher.com
Role in Understanding Drug Resistance and Selectivity Mechanisms at Molecular Level
A key pharmacological feature of Brimonidine is its high selectivity for the α2-adrenergic receptor over the α1 subtype. asm.org Furthermore, as with many chronic therapies, the potential for drug resistance is a key area of investigation. This compound is set to play a crucial role in elucidating the molecular mechanisms behind both selectivity and resistance.
To understand resistance, researchers may compare drug-sensitive and drug-resistant cell lines. physiology.org A key question is whether resistance is caused by altered drug transport leading to lower intracellular concentrations. By using this compound as an internal standard, scientists can precisely and accurately measure the concentration of Brimonidine inside these different cell types, directly testing the drug-efflux hypothesis.
Similarly, in studies of receptor selectivity, the deuterated standard allows for robust quantification of the drug in tissues or cellular assays expressing different receptor subtypes. This enables a precise correlation between drug concentration and receptor-specific downstream effects, helping to unravel the molecular basis of Brimonidine's selectivity. Quantitative proteomics approaches, which can compare protein expression profiles between resistant and sensitive cells, rely on accurate drug quantification to link proteomic changes to a specific drug exposure level. frontiersin.orgphysiology.org
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Brimonidine-d4 D-Tartrate to ensure isotopic purity and chemical stability?
- Methodological Answer : Synthesis requires rigorous control of deuterium incorporation, typically via hydrogen-deuterium exchange under controlled pH and temperature. Isotopic purity (>98%) should be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction solvents are deuterated to minimize isotopic dilution. Post-synthesis, stability studies under varying storage conditions (e.g., temperature, light exposure) are essential to assess degradation pathways .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be optimized?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) is optimal for quantifying isotopic purity and detecting impurities. For structural confirmation, use -NMR and -NMR with deuterated solvents to distinguish deuterium-labeled positions. Adjust mobile phase composition (e.g., acetonitrile:buffer ratios) to resolve peaks for Brimonidine-d4 and its non-deuterated counterpart .
Q. How can researchers design a baseline pharmacokinetic study for this compound in preclinical models?
- Methodological Answer : Use a crossover study design to compare deuterated and non-deuterated forms in the same model. Administer equimolar doses intravenously and orally, then collect plasma samples at timed intervals. Analyze using LC-MS/MS to quantify parent compounds and metabolites. Include controls for deuterium kinetic isotope effects (KIEs) on metabolic enzymes like cytochrome P450 .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Replicate studies using standardized radioligand binding assays (e.g., α-adrenergic receptor subtypes) under identical conditions. Perform meta-analyses of published data to identify confounding variables, and validate findings using computational docking simulations to assess deuterium’s steric effects .
Q. How do deuterium isotope effects influence the metabolic stability of this compound in vivo compared to its non-deuterated analog?
- Methodological Answer : Design a comparative metabolomics study using -labeled and unlabeled compounds in hepatocyte cultures or live models. Track deuterium retention in metabolites via MS-based stable isotope tracing. Focus on KIEs at metabolic "hotspots" (e.g., sites of oxidation by CYP450 enzymes). Use kinetic modeling to quantify differences in clearance rates and half-lives .
Q. What ethical and methodological considerations are critical when transitioning this compound studies from preclinical to clinical phases?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for clinical trial design. Ensure deuterated compounds meet regulatory guidelines for isotopic safety (e.g., FDA’s 20% deuteration threshold). Use PICO frameworks to define patient populations and outcomes. Pre-register trials on platforms like ClinicalTrials.gov and include deuterium-specific toxicity assessments in Phase I protocols .
Q. How can researchers leverage computational tools to predict deuterium’s impact on this compound’s physicochemical properties?
- Methodological Answer : Employ density functional theory (DFT) to model deuterium’s electronic effects on molecular geometry and binding interactions. Use molecular dynamics simulations to compare solvation free energy and diffusion coefficients between deuterated and non-deuterated forms. Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC values. Apply ANOVA with post-hoc tests to compare deuterated vs. non-deuterated groups. For small sample sizes, employ Bayesian hierarchical models to account for variability. Report confidence intervals and effect sizes to contextualize significance .
Q. How should researchers address limitations in detection sensitivity when quantifying low-abundance metabolites of this compound?
- Methodological Answer : Optimize MS parameters (e.g., collision energy, ion source temperature) to enhance signal-to-noise ratios. Use isotope dilution assays with -labeled internal standards. For trace metabolites, employ microsampling techniques or derivatization to improve ionization efficiency. Cross-validate findings with orthogonal methods like capillary electrophoresis-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
